molecular formula C21H17ClN2O2 B2663504 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide CAS No. 726150-52-3

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide

Cat. No.: B2663504
CAS No.: 726150-52-3
M. Wt: 364.83
InChI Key: YPHRIEYRNMAVGS-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with cyano and bis(4-methylphenyl) groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the furan ring, followed by the introduction of the cyano and bis(4-methylphenyl) groups. The final step involves the chlorination and acetamidation of the intermediate compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group results in amines.

Scientific Research Applications

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s bioactivity. The furan ring’s aromatic nature also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide
  • 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide

Uniqueness

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The presence of both cyano and bis(4-methylphenyl) groups enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-13-3-7-15(8-4-13)19-17(12-23)21(24-18(25)11-22)26-20(19)16-9-5-14(2)6-10-16/h3-10H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRIEYRNMAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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